Receptor Binding Affinity: AF12198 Matches the Endogenous Antagonist (IL‑1ra) at Human Type I IL‑1R
In a direct competitive binding assay using 125I‑IL‑1α, AF12198 exhibited an IC50 of 8.0 nM for the human type I IL‑1 receptor. This value is within twofold of the IC50 for the natural protein antagonist IL‑1ra (4.0 nM) in the same assay system [REFS‑1]. This establishes AF12198 as a high‑affinity ligand, comparable to the endogenous antagonist, despite its small size.
| Evidence Dimension | IC50 for displacement of 125I-IL-1α binding to human IL1R1 |
|---|---|
| Target Compound Data | 8.0 nM |
| Comparator Or Baseline | IL-1ra: 4.0 nM |
| Quantified Difference | AF12198 IC50 is 2‑fold higher (lower affinity) than IL-1ra |
| Conditions | Radioligand binding assay with human type I IL‑1 receptor |
Why This Matters
This data allows a researcher to select AF12198 when a non‑protein, synthetically accessible antagonist with near‑physiological affinity for IL1R1 is required.
- [1] PeptideDB. AF12198 Bioactivity. Data originally reported in Akeson et al., J Biol Chem, 1996. View Source
